Methyl 3-hydroxy-2-propylbenzoate
Overview
Description
Methyl 3-hydroxy-2-propylbenzoate, also known as methyl paraben, is a white crystalline powder with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . It is a member of the paraben family, which is widely used as preservatives in the food, pharmaceutical, and cosmetic industries due to their antimicrobial properties.
Mechanism of Action
Target of Action
This compound might interact with various proteins or enzymes in the body, but specific targets are currently unknown .
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzoic acid derivatives have been found to participate in the biosynthesis of floral scent compounds .
Pharmacokinetics
It was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier and is rapidly distributed to all organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-hydroxy-2-propylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific studies on how these factors influence this compound are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-propylbenzoate can be synthesized through the esterification of 3-hydroxy-2-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours until the ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-propylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: 3-hydroxy-2-propylbenzoic acid.
Reduction: 3-hydroxy-2-propylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-propylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial growth inhibition.
Medicine: It is investigated for its potential use in drug formulations as a preservative.
Industry: Widely used in the cosmetic and food industries as a preservative to extend shelf life.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-2-propylbenzoate
- Propyl 3-hydroxy-2-propylbenzoate
- Butyl 3-hydroxy-2-propylbenzoate
Uniqueness
Methyl 3-hydroxy-2-propylbenzoate is unique due to its optimal balance of antimicrobial efficacy and safety profile. Compared to its ethyl, propyl, and butyl counterparts, it is less lipophilic, which makes it more suitable for use in aqueous formulations .
Properties
IUPAC Name |
methyl 3-hydroxy-2-propylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMOCSQOLTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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